N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Description
N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a benzothiazole-derived compound featuring a 3,4-dimethoxybenzamide moiety. The benzothiazole core is substituted with methyl groups at positions 4 and 7, while the benzamide group carries methoxy substituents at positions 3 and 4. This structural arrangement confers unique electronic and steric properties, making the compound a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-10-5-6-11(2)16-15(10)19-18(24-16)20-17(21)12-7-8-13(22-3)14(9-12)23-4/h5-9H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMYKBIHBOJKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: Methylation of the benzothiazole core at the 4 and 7 positions can be achieved using methyl iodide and a strong base such as sodium hydride.
Coupling with 3,4-Dimethoxybenzoic Acid: The final step involves coupling the dimethylated benzothiazole with 3,4-dimethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe due to the benzothiazole moiety, which can exhibit strong fluorescence. It is also studied for its interactions with various biomolecules, including proteins and nucleic acids.
Medicine
Medicinally, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer and neurodegenerative diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity. The benzothiazole ring can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Table 1: Substituent Comparison of N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide and Analogs
Key Observations:
The dimethoxy-3-methyl benzothiazole in introduces steric bulk and methoxy-induced polarity, while the 4-fluoro benzamide enhances metabolic stability compared to the target compound’s dimethoxy group.
Benzamide Variations: The coumarin-acrylamide hybrid shares the 3,4-dimethoxybenzamide group but incorporates a coumarin core, which may enhance π-π stacking interactions in biological targets. This structural divergence likely underpins its reported antiproliferative activity.
Biological Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring and a dimethoxybenzamide moiety , which contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 318.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.39 g/mol |
| IUPAC Name | This compound |
Research indicates that benzothiazole derivatives often exhibit significant biological activity through various mechanisms:
- Enzyme Inhibition : Compounds similar to this compound have shown inhibitory effects on key enzymes involved in disease pathways, such as those related to cancer and infectious diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Benzothiazole derivatives have been associated with inhibition of bacterial growth and may target specific bacterial enzymes.
- Anti-tubercular Effects : Some studies have indicated that benzothiazole derivatives can inhibit Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast and lung cancer cells, with IC50 values indicating effective doses for therapeutic applications.
- Antimicrobial Screening : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited moderate antibacterial activity. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Comparative Analysis
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Anticancer and antimicrobial properties | Research Study 1 |
| Benzothiazole Derivative A | Anti-inflammatory | Research Study 2 |
| Benzothiazole Derivative B | Antitubercular | Research Study 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
